

Structural and Functional Differences Between ADP and Its Synthetic Analogs

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Compound of Interest

Compound Name: *adenosine 5'-(trihydrogen diphosphate), monosodium salt*

CAS No.: *1172-42-5*

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Executive Summary: The Case for Synthetic Precision

Adenosine Diphosphate (ADP) is the physiological agonist for P2Y

, P2Y

, and P2Y

receptors, driving critical thrombotic and inflammatory pathways. However, for the experimentalist, native ADP is a flawed tool. It is metabolically unstable, rapidly hydrolyzed by ectonucleotidases (CD39/CD73), and lacks receptor subtype selectivity.

This guide analyzes the structural evolution of ADP analogs—specifically 2-MeSADP, ADP

S, and MRS2365—and provides an evidence-based framework for selecting the correct probe. We move beyond basic descriptions to examine how specific chemical modifications dictate potency, stability, and receptor bias, ensuring your experimental data reflects true receptor kinetics rather than artifactual degradation.

Structural Analysis: Engineering Potency and Stability

The transition from native ADP to high-performance analogs involves targeted modifications to the purine base, the ribose sugar, or the phosphate chain.

The 2-Position Substitution (Potency)[1]

- Analog: 2-MeSADP (2-Methylthio-ADP)[1][2][3][4][5]
- Modification: Addition of a methylthio group at the C-2 position of the adenine ring.[1][3]
- Mechanistic Impact: The P2Y

and P2Y

receptor binding pockets contain hydrophobic regions that accommodate bulky substituents at the C-2 position. This modification significantly increases affinity (lower

) and potency compared to native ADP.

- Result: 2-MeSADP is a super-agonist, exhibiting 10–100 fold higher potency than ADP at P2Y

, P2Y

, and P2Y

.

Phosphate Chain Modification (Stability)

- Analog: ADP

S (Adenosine 5'-[

-thio]diphosphate)

- Modification: Substitution of a non-bridging oxygen atom with sulfur on the -phosphate.

- Mechanistic Impact: This substitution renders the terminal phosphate bond resistant to hydrolysis by ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) like CD39.
- Result: ADP

S allows for equilibrium binding studies and long-duration stimulation assays where native ADP would be degraded within minutes.

Ribose Ring Constraint (Selectivity)

- Analog: MRS2365 ((N)-Methanocarba-2-MeSADP)[6]
- Modification: The ribose ring is replaced by a rigid methanocarba (bicyclo[3.1.0]hexane) ring system.
- Mechanistic Impact: This locks the molecule into the "North" (N) conformation preferred by the P2Y

receptor, while preventing binding to the P2Y

receptor which requires a different conformational flexibility.

- Result: Absolute selectivity for P2Y

over P2Y

, enabling the dissection of shape change (P2Y

) from aggregation (P2Y

).

Functional Performance Comparison

The following data consolidates cross-species receptor pharmacology. Note the distinct profiles of selectivity and metabolic stability.

Table 1: Comparative Pharmacological Profile

Feature	ADP (Native)	2-MeSADP	ADP S	MRS2365
Primary Role	Physiological Agonist	High-Potency Pan-Agonist	Metabolically Stable Probe	P2Y Selective Tool
P2Y Potency ()	~100–300 nM	0.3–1.2 nM	~50–100 nM	0.4–1.0 nM
P2Y Potency ()	~100–300 nM	1–5 nM	~50–200 nM	Inactive (>10 M)
Receptor Selectivity	Non-selective	Non-selective	Non-selective	Highly Selective (P2Y)
Metabolic Stability	Low (< 5 min in plasma)	Moderate	High (Resistant to CD39)	High
Platelet Effect	Aggregation (Reversible)	Aggregation (Irreversible/Stro ng)	Shape Change > Aggregation	Shape Change Only

Visualizing the Signaling Architecture

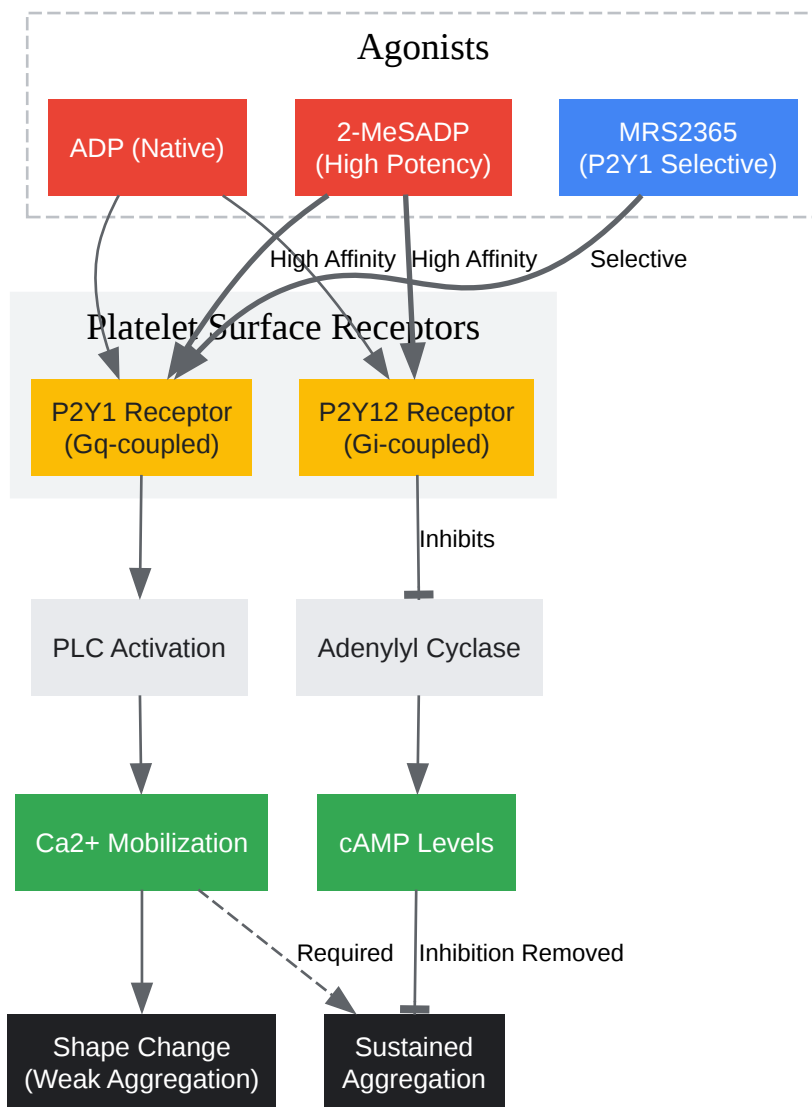
To interpret data generated by these analogs, one must visualize the dual-pathway activation of platelets. The diagram below illustrates how different analogs engage the P2Y

(G

) and P2Y

(G

) pathways.



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Caption: Dual-receptor signaling model. Sustained aggregation requires simultaneous Ca

mobilization (P2Y

) and cAMP inhibition (P2Y

). MRS2365 isolates the P2Y

arm.[6]

Experimental Protocols: Validated Workflows

These protocols are designed to be self-validating. The inclusion of specific controls (antagonists, apyrase) ensures that the observed effects are due to the specific receptor activity and not artifacts.

Protocol A: Differentiating P2Y vs. P2Y Activity in Platelets

Objective: To distinguish between initial shape change (P2Y

) and sustained aggregation (P2Y

) using Light Transmission Aggregometry (LTA).[7]

Reagents:

- Washed Platelets (human or murine), adjusted to

/mL.

- Agonist 1: ADP (Native) – 10

M stock.

- Agonist 2: MRS2365 – 100 nM stock.

- Antagonist: MRS2179 (P2Y

antagonist) or Ticagrelor (P2Y

antagonist).[8]

Workflow:

- Baseline Calibration: Set 100% transmission with Tyrode's buffer and 0% with platelet suspension.
- Control Run (Native ADP): Add ADP (final 10

M). Observe the biphasic wave: immediate shape change (decrease in transmission) followed by aggregation (increase in transmission).

- Experimental Run 1 (P2Y

Isolation):

- Add MRS2365 (final 10–100 nM).
- Observation: You will see only the shape change (dip in light transmission). No sustained aggregation wave will occur.
- Validation: Pre-incubate with MRS2179 (1

M) for 2 mins. Addition of MRS2365 should now produce a flat line (null response).

- Experimental Run 2 (P2Y

Dependence):

- Add 2-MeSADP (final 1 nM).[1]
- Observation: Rapid, irreversible aggregation.
- Validation: Pre-incubate with Ticagrelor (1

M). Addition of 2-MeSADP will result in shape change only (reverting to a P2Y -only phenotype).

Protocol B: Kinetic Studies with Caged ADP

Objective: To measure millisecond-scale activation kinetics without diffusion artifacts.

Reagents:

- Caged ADP (P3-(1-(2-nitrophenyl)ethyl) ester of ADP).
- Apyrase (Grade VII).

Critical Step (The "Clean-Up"): Caged ADP preparations often contain trace amounts of free ADP (0.5–1%) due to spontaneous hydrolysis. This causes receptor desensitization before the experiment begins.

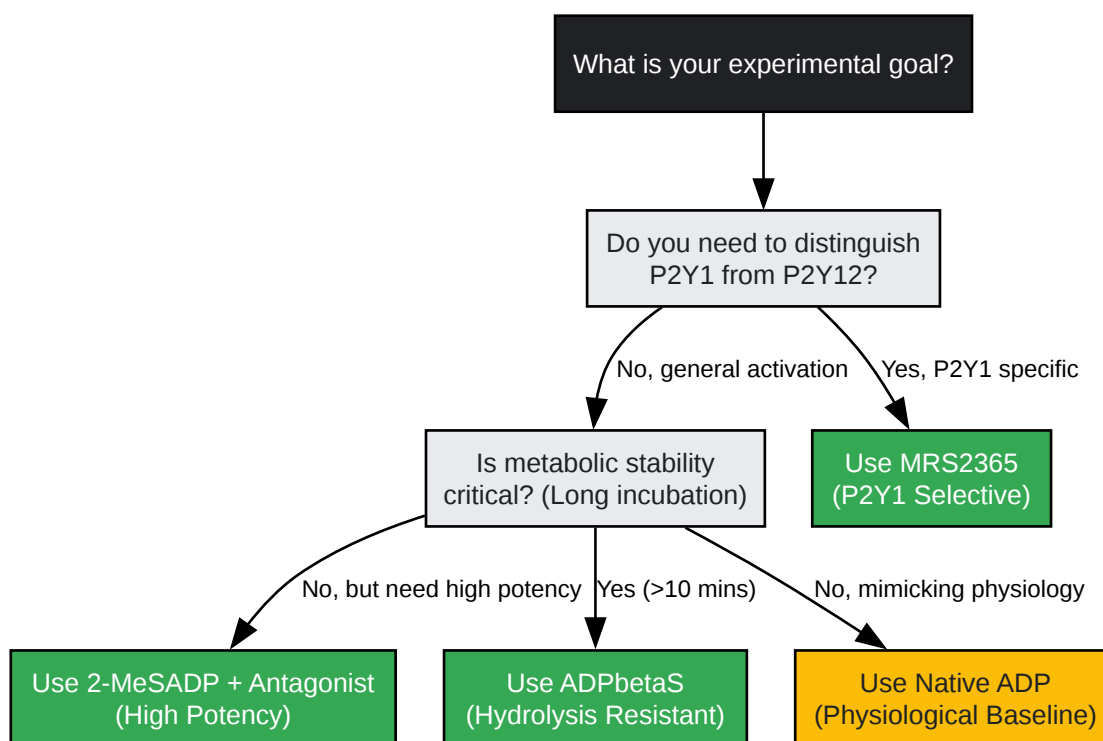
- Action: Treat the Caged ADP stock solution with Apyrase (0.02 U/mL) for 10 minutes at room temperature, then inhibit/wash away apyrase if possible, or rely on the flash photolysis releasing ADP faster than apyrase can degrade it.

Workflow:

- Load cells/platelets with calcium indicator (e.g., Fluo-4).
- Incubate with Caged ADP (10 M) in the dark.
- Flash Photolysis: Expose to UV pulse (300–360 nm) using a flash lamp or laser.
- Measurement: Record Ca rise immediately. The rise time () reflects the true receptor kinetics unhindered by liquid mixing time.

Decision Matrix: Selecting the Right Analog

Use this logic flow to select the appropriate analog for your study.



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Caption: Strategic selection guide for ADP analogs based on experimental constraints.

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